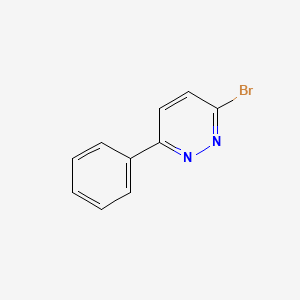

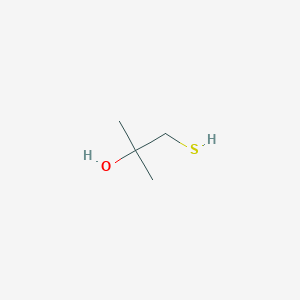

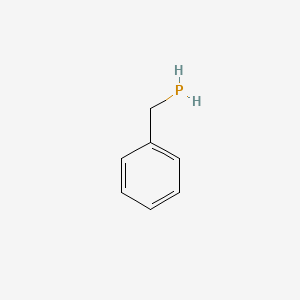

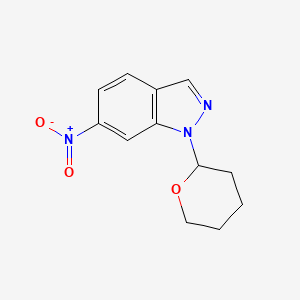

![molecular formula C9H15NO5 B3048014 2-Oxa-5-azaspiro[3.5]nonane oxalate CAS No. 1523571-96-1](/img/structure/B3048014.png)

2-Oxa-5-azaspiro[3.5]nonane oxalate

Descripción general

Descripción

2-Oxa-5-azaspiro[3.5]nonane oxalate is a spirocyclic compound . Spiro forms of oxazines find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms . They are used as photochromic materials . This compound is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a seven-membered ring fused to a four-membered oxetane ring . The empirical formula is C9H15NO5 and the molecular weight is 217.22 g/mol .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a melting point range of 131-136 °C . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and properties of spirocyclic compounds, including those similar to 2-oxa-5-azaspiro[3.5]nonane oxalate, have been widely explored in scientific research. These compounds are often synthesized through various chemical reactions and are analyzed for their structural characteristics and potential applications in drug discovery and organic synthesis.

Synthesis Techniques : One-pot synthesis techniques have been developed for the efficient creation of spirocyclic compounds, utilizing reactions like the Mn(III)-based oxidation. This process results in good yields and simple separation methods, highlighting the practicality of synthesizing complex spirostructures (Huynh, Nguyen, & Nishino, 2017).

Structural Diversity : The structural determination and discussion of mechanisms leading to various spirocyclic frameworks, such as 2-oxa-7-azaspiro[4.4]nonanediones, provide insights into the versatility of these compounds in chemical synthesis. The ability to maintain certain ring structures intact during synthesis offers a range of possibilities for creating multifunctional molecules (Huynh, Nguyen, & Nishino, 2017).

Potential Applications in Drug Discovery

Spirocyclic compounds like this compound and related structures have been explored for their potential applications in drug discovery, owing to their unique structural features.

Drug Discovery Modules : Novel classes of spirocycles, designed to act as multifunctional modules in drug discovery, have been synthesized. These efforts aim at creating structurally diverse molecules that can serve as building blocks in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Inhibitor Development : The development of spirocyclic inhibitors for enzymes like fatty acid amide hydrolase (FAAH) showcases the therapeutic potential of spirocyclic compounds. The identification of potent inhibitor leads from spirocyclic cores emphasizes the role of such structures in medicinal chemistry optimization and the development of treatments for conditions like pain (Meyers et al., 2011).

Safety and Hazards

The compound is classified as an irritant and can be harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment including gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

2-oxa-5-azaspiro[3.5]nonane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C2H2O4/c1-2-4-8-7(3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWJBTNQYYQHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1523571-96-1 | |

| Record name | 2-Oxa-5-azaspiro[3.5]nonane, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.